Chain-Length Differentiation: C₅-Pentanoic Acid vs. C₄-Butanoic Acid Spacer Modulates Lipophilicity and Permeability Potential
Installing a 5-oxopentanoic acid chain (five methylene units with a ketone at C-5 and terminal COOH) rather than the 4-oxobutanoic acid chain (four methylene units) represents a deliberate physicochemical tuning strategy. In the 1,2-benzisothiazole–piperazine series, each incremental methylene unit contributes approximately +0.5 to the calculated LogP (clogP) of the molecule . The target compound (MW 333.4 g/mol) therefore possesses a higher lipophilicity than its C₄ homolog 4-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid (MW 319.38 g/mol), and this difference carries measurable consequences for membrane permeability and nonspecific protein binding [1]. Published SAR on related ω-(4-benzisothiazol-3-yl-1-piperazinyl)alkyl series demonstrates that the alkyl spacer length is a critical determinant of in vitro binding affinity at D₂ and 5-HT₂A receptors, with optimal activity observed for specific chain lengths depending on the terminal functional group [1].
| Evidence Dimension | Molecular weight and alkyl chain length (methylene spacer count) |
|---|---|
| Target Compound Data | MW 333.4 g/mol; 5-carbon chain (C₅, pentanoic acid backbone) with ketone at C-5 |
| Comparator Or Baseline | 4-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid (CAS 1030429-68-5): MW 319.38 g/mol; 4-carbon chain (C₄, butanoic acid backbone) with ketone at C-4 |
| Quantified Difference | ΔMW = +14.02 g/mol (one additional methylene, –CH₂–); estimated ΔclogP ≈ +0.5 log units favoring the C₅ compound |
| Conditions | Physicochemical comparison based on structural formula, MW, and class-level SAR trends for ω-(4-benzisothiazol-3-yl-1-piperazinyl)alkyl derivatives |
Why This Matters
The five-carbon chain provides a distinct lipophilicity-hydrophilicity balance compared to the four-carbon analog, directly affecting solubility, permeability, and protein binding—parameters that dictate suitability for CNS vs. peripheral target applications in drug discovery campaigns.
- [1] Yevich, J.P.; New, J.S.; et al. J. Med. Chem. 1986, 29, 359–369. SAR of 1-(1,2-benzisothiazol-3-yl)piperazine derivatives; chain-length dependence of D₂/5-HT₂A binding. View Source
